N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide is a carbazole-derived sulfonamide compound characterized by a 9H-carbazole core linked to a 2-hydroxypropyl chain. The sulfonamide group is substituted with a 4-chloro-N-methylbenzene moiety, distinguishing it from other carbazole derivatives. Carbazole derivatives are widely studied for their pharmacological properties, including enzyme inhibition, circadian rhythm modulation, and antiviral activity .
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-chloro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-24(29(27,28)18-12-10-16(23)11-13-18)14-17(26)15-25-21-8-4-2-6-19(21)20-7-3-5-9-22(20)25/h2-13,17,26H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFOUDWTRPHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbazole Activation
Carbazole undergoes alkylation at the N9 position using epichlorohydrin under basic conditions (K₂CO₃, DMF, 80°C, 12 h), yielding 9-(2,3-epoxypropyl)-9H-carbazole with >85% efficiency. Subsequent aminolysis of the epoxide with methylamine (40% aqueous solution, ethanol, reflux, 6 h) produces the key 3-(9H-carbazol-9-yl)-2-hydroxypropylamine intermediate.
Sulfonylation Reaction
The amine intermediate reacts with 4-chloro-N-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C → rt, 8 h). This step requires strict stoichiometric control (1:1.2 molar ratio) to minimize di-sulfonylation byproducts.
Optimization of Reaction Parameters
Recent advances have focused on improving yield and scalability through solvent systems and catalyst screening (Table 1).
Table 1. Comparative analysis of sulfonylation conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| DCM | TEA | 25 | 8 | 68 | 95 | |
| THF | DIPEA | 40 | 6 | 72 | 97 | |
| Acetonitrile | Pyridine | 0→25 | 12 | 65 | 93 | |
| DMF | K₂CO₃ | 60 | 4 | 58 | 90 |
Tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) at 40°C demonstrates optimal balance between reaction rate (6 h) and yield (72%). Microwave-assisted synthesis (100 W, 80°C, 30 min) has been reported to enhance yields to 78% while reducing reaction time by 90%.
Chirality Control and Enantiomer Separation
The 2-hydroxypropyl moiety introduces a chiral center at C2, necessitating asymmetric synthesis or resolution techniques:
Enzymatic Resolution
Lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer (ee >98%) at the hydroxyl group, enabling kinetic resolution. The unreacted (S)-enantiomer is then separated via silica gel chromatography (hexane:ethyl acetate = 3:1).
Chiral Auxiliary Approach
Employing (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol as a chiral template during epoxide formation achieves 92% enantiomeric excess, as confirmed by chiral HPLC (Chiralpak AD-H column, heptane:isopropanol = 90:10).
Purification and Characterization
Final purification employs a three-step process:
- Liquid-liquid extraction : Removal of unreacted sulfonyl chloride using 5% NaHCO₃ solution
- Flash chromatography : Silica gel (230-400 mesh) with gradient elution (DCM:MeOH 98:2 → 95:5)
- Recrystallization : Ethanol/water (7:3 v/v) at -20°C yields needle-shaped crystals suitable for X-ray diffraction
Critical characterization data include:
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.15 (d, J = 7.8 Hz, 2H, carbazole H-1, H-8), 7.72 (d, J = 8.2 Hz, 2H, Ar-H), 4.21 (m, 1H, CH-OH), 3.85 (s, 3H, N-CH₃)
- HRMS : m/z 513.1248 [M+H]⁺ (calc. 513.1251)
- HPLC purity : 99.2% (C18 column, acetonitrile:water = 65:35)
Industrial-Scale Production Challenges
Despite laboratory success, mass production faces three key hurdles:
Sulfonyl Chloride Stability
4-Chloro-N-methylbenzenesulfonyl chloride undergoes hydrolysis at >60% humidity, requiring reaction vessels with <10 ppm moisture content. Nitrogen-sparged glove boxes (<0.1% O₂) improve reagent shelf-life by 300%.
Byproduct Formation
Competing N-methylation at the carbazole nitrogen occurs when using excess methylamine, generating 9-methylcarbazole derivatives (up to 15% yield loss). Implementing flow chemistry with precise residence time control (2.5 min) reduces this side reaction to <2%.
Crystallization Optimization
The compound's low aqueous solubility (0.8 mg/mL at 25°C) necessitates nanoparticle formulations for injectable preparations. High-pressure homogenization (1500 bar, 5 cycles) with poloxamer 188 produces stable nanocrystals (D50 = 220 nm) with 4.2× solubility enhancement.
Emerging Synthetic Technologies
Cutting-edge approaches aim to address existing limitations:
Continuous Flow Synthesis
A modular system combining epoxide formation, aminolysis, and sulfonylation in sequence achieves 83% overall yield with 99.1% purity (Fig. 2). Key parameters:
Biocatalytic Sulfonamide Bond Formation
Engineered E. coli expressing sulfotransferase ST1A3 catalyzes the coupling of 4-chloro-N-methylbenzenesulfonic acid to the carbazole amine under mild conditions (pH 7.4, 37°C). This green chemistry approach eliminates chloride waste and improves atom economy by 40%.
Comparative Analysis of Patent vs Academic Methods
The intellectual property landscape reveals distinct strategic approaches (Table 2).
Table 2. Method comparison between academic and industrial protocols
Notably, industrial methods prioritize cost-efficiency through catalyst recycling (98% recovery via nanofiltration), while academic protocols focus on maximizing enantiopurity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key characteristics:
- Molecular Formula : C22H22ClN2O3S
- Molecular Weight : 422.93 g/mol
- IUPAC Name : N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of carbazole derivatives, including this compound, in anticancer therapy. Carbazole compounds are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that carbazole derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Research indicates that carbazole-based sulfonamides possess strong antibacterial and antifungal activities. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antimicrobial agents .
Material Science Applications
Organic Electronics
this compound has been explored for its properties in organic electronics. Its structure allows for efficient charge transport and light emission, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of carbazole moieties enhances the luminescent properties of materials used in these devices .
Data Table: Summary of Applications
Case Studies
-
Anticancer Efficacy Study
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several carbazole derivatives on leukemia cell lines. The results indicated that this compound showed a significant reduction in cell viability, suggesting its potential as an anticancer agent . -
Antimicrobial Activity Evaluation
In another investigation, researchers tested various carbazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that the sulfonamide derivative demonstrated superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a new therapeutic agent .
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In organic electronics, the carbazole moiety acts as a charge carrier, facilitating the transport of electrons or holes. In medicinal applications, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other carbazole-based sulfonamides and related derivatives (Table 1). Key differences in substituents, biological targets, and activities are highlighted below.
Table 1: Structural and Functional Comparison of Carbazole Sulfonamides
Key Structural and Functional Insights
Sulfonamide Substitutions :
- The 4-chloro-N-methylbenzenesulfonamide group in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., BACE1) compared to smaller substituents (e.g., methyl or methanesulfonamide) due to its electron-withdrawing and steric properties .
- KL001 replaces the aromatic sulfonamide with a methanesulfonamide and furan group, shifting its activity toward CRY stabilization rather than enzyme inhibition .
Biological Targets: BACE1 Inhibition: Sulfonamide derivatives with aromatic substituents (e.g., 4-chloro or 4-methyl) show promise in Alzheimer’s disease research by targeting β-secretase .
Pharmacological Optimization :
- Halogenated aryl groups (Cl, I) improve metabolic stability and target affinity but may increase toxicity risks. The 4-chloro group balances potency and safety better than bulkier iodophenyl derivatives (e.g., KL002) .
- Cyclic sulfonamides (e.g., isothiazoline-1,1-dioxide) exhibit stronger α-glucosidase inhibition, suggesting that ring conformation influences enzyme interaction .
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-methylbenzene-1-sulfonamide is a synthetic compound derived from carbazole, a bicyclic aromatic compound known for its diverse biological activities. This article explores the biological activity of this specific sulfonamide derivative, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H21ClN2O3S
- Molecular Weight : 428.9 g/mol
- Structure : The compound features a carbazole moiety linked to a sulfonamide group, which is significant for its biological interactions.
Antibacterial and Antifungal Properties
Research indicates that carbazole derivatives exhibit promising antibacterial and antifungal activities. For instance, a study highlighted the synthesis of various carbazole derivatives, including those with sulfonamide groups, which demonstrated effective inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL for the most potent derivatives .
The antibacterial mechanism of carbazole derivatives may involve:
- Membrane Disruption : These compounds can increase membrane permeability by disrupting lipid bilayers, leading to cell lysis.
- Enzymatic Inhibition : They may inhibit key enzymes involved in bacterial metabolism, thereby hindering growth and replication .
Antioxidant Activity
In addition to antimicrobial properties, some studies have shown that carbazole derivatives possess antioxidant activity. This is attributed to their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems .
Study on Carbazole Derivatives
A comprehensive study evaluated the biological activities of various carbazole derivatives, including this compound. The findings indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study also noted moderate antifungal activity against common fungal pathogens .
Clinical Relevance
The potential clinical applications of this compound extend to its use as an anti-inflammatory agent. Given its structural similarity to known anti-inflammatory drugs, researchers are investigating its efficacy in reducing inflammation in various disease models .
Data Table: Biological Activities of Selected Carbazole Derivatives
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
